molecular formula C19H22N6O3 B2745111 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 923437-93-8

2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

Cat. No. B2745111
CAS RN: 923437-93-8
M. Wt: 382.424
InChI Key: FNJSOGWGJYCQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Intermediate Structures

Studies on chemical reaction mechanisms and the formation of intermediate compounds provide insights into the behavior and potential applications of complex chemical structures. For example, research on the reaction mechanism involving 2-dimethoxymethyl-3-methoxypropionitrile and acetamidine has shed light on the formation of dimethylpyrimidines, which might be relevant for understanding the behavior of similar compounds (Nishino et al., 1972).

Polymer and Hybrid Network Formation

Research on the synthesis of polymers and hybrid networks, such as the study on thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, can provide a basis for exploring the use of complex acetamides in material science and engineering. These studies highlight the potential for creating materials with enhanced properties like thermal stability and robustness (Batibay et al., 2020).

Antitumor and Anticancer Properties

Compounds with purine bases have been evaluated for their antitumor activity. A study on new mercapto xanthine derivatives tested on human cancer cell lines showed promising antitumor activity, suggesting that related compounds could also have potential in cancer research (Sultani et al., 2017).

Antiviral and Cytostatic Activities

The synthesis and evaluation of acyclic nucleotide analogues derived from substituted isoguanines have not shown significant antiviral or cytostatic activity. However, the methodology and findings from such studies can be crucial for designing experiments and understanding the biological activities of complex acetamides (Alexander et al., 2000).

properties

IUPAC Name

2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-6-4-7-13(12(11)2)23-8-5-9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4,6-7H,5,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSOGWGJYCQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

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